4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chloro group, two methyl groups, and a trifluoromethyl group attached to the pyrazole ring. These substituents can significantly influence the compound’s chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with trifluoromethylating agents. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as copper or palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors like yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield 4-amino-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the chloro group, which can influence its chemical properties.
Uniqueness
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1h-pyrazole is unique due to the combination of its substituents, which can impart distinct chemical and biological properties
Biological Activity
4-Chloro-1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Its structure features a chloro group, two methyl groups, and a trifluoromethyl group attached to the pyrazole ring. These substituents significantly influence the compound's chemical properties and biological activities, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets such as enzymes and receptors. This characteristic is crucial for its potential applications in pharmacology.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds structurally related to this compound have shown significant activity against various bacterial strains. A review highlighted that certain pyrazole derivatives demonstrated minimum inhibitory concentrations (MICs) in the range of 31.4 μg/mL against specific pathogens .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, with some exhibiting IC50 values as low as 0.02 μM against COX-2 . These findings suggest that this compound may possess similar anti-inflammatory potential.
Anticancer Activity
Emerging research indicates that pyrazole compounds may also exhibit anticancer properties. For instance, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle progression and induction of apoptosis . The specific impact of this compound on cancer cells remains an area for further investigation.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
Compound Name | Structure | Biological Activity | IC50 (μM) |
---|---|---|---|
4-Chloro-3,5-dimethyl-1H-pyrazole | Lacks trifluoromethyl group | Moderate anti-inflammatory | Not specified |
1,5-Dimethyl-3-(trifluoromethyl)-1H-pyrazole | Lacks chloro group | Lower reactivity | Not specified |
This compound | Contains both chloro and trifluoromethyl groups | Potentially high anti-inflammatory and antimicrobial activity | Under investigation |
This table illustrates how the presence or absence of specific substituents influences the biological activities of these compounds.
Study on Anti-inflammatory Effects
A recent study synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory activities using an enzyme immunoassay. The results indicated that compounds with structural similarities to this compound exhibited high COX-2 inhibitory activity with IC50 values ranging from 0.034 to 0.052 μM . This suggests a promising therapeutic potential for inflammatory conditions.
Anticancer Evaluation
In another study focusing on anticancer properties, pyrazole derivatives were assessed for their ability to induce apoptosis in cancer cell lines. The results showed significant inhibition of cell proliferation at varying concentrations, indicating that structural modifications could enhance anticancer efficacy .
Properties
IUPAC Name |
4-chloro-1,5-dimethyl-3-(trifluoromethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClF3N2/c1-3-4(7)5(6(8,9)10)11-12(3)2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLHNTJNPXVXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.